molecular formula C23H22N4O3S2 B2719819 N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954039-94-2

N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2719819
CAS No.: 954039-94-2
M. Wt: 466.57
InChI Key: JOBXEVXNJWCPTD-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
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Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The structure includes an acetamidophenyl moiety linked to a thiazole derivative through a thioether bond, which is crucial for its biological activity.

Synthesis

Recent studies have developed efficient synthetic routes for this compound, often involving multi-step reactions that combine various functional groups. The synthesis typically includes:

  • Formation of the thiazole ring.
  • Introduction of the indole moiety.
  • Coupling reactions to attach the acetamidophenyl group.

These synthetic strategies are essential for producing derivatives with enhanced biological properties.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer) : IC₅₀ values indicating effective cytotoxicity.
  • MCF-7 (breast cancer) : Demonstrated potent antiproliferative effects.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses and caspase activity assays .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC₅₀ (μM)Mechanism of Action
HeLa0.52Apoptosis induction
MCF-70.34G2/M phase arrest
HT-290.86Tubulin polymerization inhibition

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression, particularly caspases. Studies indicate that modifications to its structure can enhance its potency as a caspase inhibitor, which is critical in programmed cell death pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Caspase Activation : Inhibition of caspase activity leads to reduced cell survival in cancer cells.
  • Cell Cycle Arrest : The compound causes accumulation of cells in the G2/M phase, preventing mitosis.
  • Induction of Apoptosis : Increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins have been observed following treatment with this compound.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on HeLa Cells : Showed a dose-dependent response with significant apoptosis observed at higher concentrations.
  • MCF-7 Cell Line Analysis : Indicated that treatment led to increased levels of cleaved PARP, a marker for apoptosis.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15(28)24-17-6-4-7-18(11-17)25-21(29)14-32-23-26-19(13-31-23)12-22(30)27-10-9-16-5-2-3-8-20(16)27/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBXEVXNJWCPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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